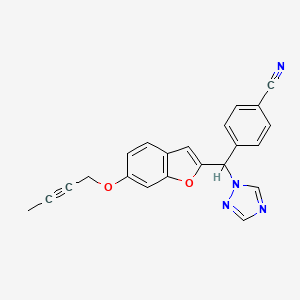

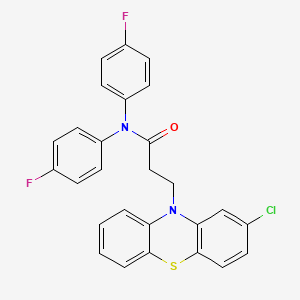

![molecular formula C59H67ClN10O6S B10861552 (2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)

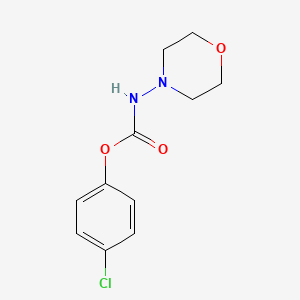

(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TMX-4153 is a bivalent degrader that selectively targets and rapidly degrades endogenous phosphatidylinositol-5-phosphate 4-kinase, type II, gamma (PIP4K2C) through the recruitment of the von Hippel-Lindau E3 ubiquitin ligase complex. This compound is particularly significant in the synthesis of proteolysis-targeting chimeras (PROTACs) and demonstrates a dissociation constant (K_D) of 42 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMX-4153 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques, including selective functional group transformations and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of TMX-4153 requires stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

TMX-4153 primarily undergoes degradation reactions facilitated by its interaction with the von Hippel-Lindau E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of PIP4K2C .

Common Reagents and Conditions

The degradation process involves the use of TMX-4153 in conjunction with cellular machinery, including the von Hippel-Lindau E3 ubiquitin ligase complex. The reaction conditions typically involve physiological pH and temperature, with the compound being effective at nanomolar concentrations .

Major Products Formed

The major product formed from the degradation reaction is the ubiquitinated form of PIP4K2C, which is subsequently degraded by the proteasome .

Scientific Research Applications

TMX-4153 has several scientific research applications, including:

Mechanism of Action

TMX-4153 exerts its effects by recruiting the von Hippel-Lindau E3 ubiquitin ligase complex to PIP4K2C. This recruitment leads to the ubiquitination of PIP4K2C, marking it for degradation by the proteasome. The molecular target of TMX-4153 is PIP4K2C, and the pathway involved is the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

TMX-4102: A potent PIP4K2C binder with exclusive binding selectivity for PIP4K2C.

TMX-4152: Another bivalent degrader that effectively induces PIP4K2C degradation.

Uniqueness of TMX-4153

TMX-4153 is unique in its high selectivity and potency for degrading PIP4K2C. It demonstrates a maximal level of degradation (D_max) value of 91% at 1 micromolar concentration and a half-maximal degradation concentration (DC_50) value of 24 nanomolar . This high efficacy and selectivity make TMX-4153 a valuable tool for studying PIP4K2C and its biological roles.

Properties

Molecular Formula |

C59H67ClN10O6S |

|---|---|

Molecular Weight |

1079.7 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H67ClN10O6S/c1-37(39-19-21-41(22-20-39)52-38(2)63-36-77-52)64-54(74)48-31-46(71)35-70(48)55(75)53(58(3,4)5)66-49(72)17-10-7-11-18-50(73)68-26-23-59(24-27-68)25-28-69(56(59)76)45-30-44(32-61-33-45)65-57-62-34-47(60)51(67-57)43-16-12-15-42(29-43)40-13-8-6-9-14-40/h6,8-9,12-16,19-22,29-30,32-34,36-37,46,48,53,71H,7,10-11,17-18,23-28,31,35H2,1-5H3,(H,64,74)(H,66,72)(H,62,65,67)/t37-,46+,48-,53+/m0/s1 |

InChI Key |

NIQFZCJNEODJTE-CSIWTOAPSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)

![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861499.png)